molecular formula C6H4F2O4S2 B2510650 1,3-Benzenedisulfonyl difluoride CAS No. 7552-55-8

1,3-Benzenedisulfonyl difluoride

Cat. No.: B2510650
CAS No.: 7552-55-8
M. Wt: 242.21
InChI Key: VCINFPPPNNZOAD-UHFFFAOYSA-N
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Description

1,3-Benzenedisulfonyl difluoride is an organic compound with the molecular formula C6H4F2O4S2. It is characterized by the presence of two sulfonyl fluoride groups attached to a benzene ring at the 1 and 3 positions. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the field of click chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzenedisulfonyl difluoride can be synthesized through several methods. One common approach involves the reaction of 1,3-benzenedisulfonyl chloride with hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the selective formation of the difluoride compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic processes. These processes may include photoredox catalysis, electrocatalysis, and transition-metal catalysis to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedisulfonyl difluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride groups are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonyl compounds.

    Oxidation Reactions: It can be oxidized to form sulfonic acids.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Reducing Agents: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.

    Oxidizing Agents: Oxidizing agents like hydrogen peroxide are used for oxidation reactions.

Major Products Formed

Scientific Research Applications

1,3-Benzenedisulfonyl difluoride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonyl fluoride
  • 1,2-Benzenedisulfonyl fluoride
  • 4-(Acetylamino)benzenesulfonyl fluoride
  • 3-(Chlorosulfonyl)benzoic acid

Uniqueness

1,3-Benzenedisulfonyl difluoride is unique due to the presence of two sulfonyl fluoride groups at the 1 and 3 positions on the benzene ring. This structural arrangement imparts distinct reactivity and makes it particularly useful in click chemistry applications. Compared to similar compounds, it offers a higher degree of functionalization and versatility in chemical synthesis .

Properties

IUPAC Name

benzene-1,3-disulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCINFPPPNNZOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7552-55-8
Record name benzene-1,3-disulfonyl difluoride
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